2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide
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Description
2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide is a useful research compound. Its molecular formula is C17H21N5O4 and its molecular weight is 359.386. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is D-amino acid oxidase (DAAO) . DAAO is a flavoenzyme that catalyzes the oxidation of D-amino acids, including D-serine, to the corresponding α-keto acids . In mammals, DAAO is present in kidneys, liver, and brain .
Mode of Action
This compound interacts with its target, DAAO, by inhibiting its activity . The inhibition of DAAO by this compound is potent, with IC50 values in the double-digit nanomolar range . This interaction results in a decrease in the oxidation of D-amino acids, including D-serine .
Biochemical Pathways
The inhibition of DAAO by this compound affects the pathway of D-serine oxidation. D-serine is a full agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor . By inhibiting DAAO, this compound prevents the oxidation of D-serine, thereby potentially enhancing the bioavailability of D-serine and its activity at the NMDA receptor .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by its resistance to O-glucuronidation, unlike other structurally related DAAO inhibitors . This metabolic resistance may contribute to its bioavailability.
Result of Action
The inhibition of DAAO by this compound results in enhanced plasma levels of D-serine in mice, demonstrating its ability to serve as a pharmacoenhancer of D-serine . This could potentially enhance the activity of D-serine at the NMDA receptor, which has been explored as a potential therapeutic target for the treatment of schizophrenia .
Properties
IUPAC Name |
2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O4/c1-3-8-18-14(23)11-22-16(25)15(24)21-10-9-20(17(21)19-22)12-4-6-13(26-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJXRHZYOGWLTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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